Unraveling the Molecular Architecture of Rauvoyunine C: A Technical Guide
Unraveling the Molecular Architecture of Rauvoyunine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the structure elucidation of Rauvoyunine C, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. This document details the experimental methodologies, presents a comprehensive summary of the spectroscopic data, and visualizes the logical workflow and key structural correlations that were instrumental in determining its complex architecture.
Isolation and Initial Characterization
Rauvoyunine C was isolated from the ethanol extract of the aerial parts of Rauvolfia yunnanensis through a multi-step chromatographic process. Initial characterization of the purified compound was performed to determine its fundamental physicochemical properties.
Experimental Protocols:
-
Extraction and Isolation: The air-dried and powdered aerial parts of R. yunnanensis (10 kg) were extracted with 95% ethanol at room temperature. The concentrated extract was then subjected to a series of chromatographic separations. This included silica gel column chromatography and preparative HPLC to yield pure Rauvoyunine C.
-
General Experimental Procedures: Optical rotations were measured on a Jasco P-1020 digital polarimeter. UV spectra were obtained using a Shimadzu UV-2401A spectrophotometer. IR spectra were recorded on a Tenor 27 FT-IR spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AM-400 and DRX-500 spectrometers with TMS as an internal standard. HR-ESI-MS was performed on a VG Auto Spec-3000 spectrometer.
Spectroscopic Data and Structure Elucidation
The molecular structure of Rauvoyunine C was determined through extensive spectroscopic analysis, primarily using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
Mass Spectrometry:
The molecular formula of Rauvoyunine C was established as C₃₂H₃₆N₂O₉ by HR-ESI-MS, which showed a prominent ion at m/z 593.2498 [M+H]⁺ (calculated for C₃₂H₃₇N₂O₉, 593.2499).
NMR Spectroscopy:
The ¹H and ¹³C NMR spectra of Rauvoyunine C revealed the characteristic signals of a complex indole alkaloid. The presence of a trimethoxybenzoyl group was indicated by characteristic proton and carbon signals. Detailed analysis of 2D NMR spectra, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, allowed for the complete assignment of all proton and carbon signals and the elucidation of the intricate ring system and stereochemistry.
Quantitative Spectroscopic Data
Table 1: ¹H NMR Data for Rauvoyunine C (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 7.91 | br s | |
| 3 | 4.35 | m | |
| 5 | 2.88 | m | |
| 6α | 2.15 | m | |
| 6β | 1.85 | m | |
| 9 | 7.48 | d | 7.5 |
| 10 | 7.08 | t | 7.5 |
| 11 | 7.15 | t | 7.5 |
| 12 | 7.30 | d | 7.5 |
| 14 | 2.45 | m | |
| 15 | 2.30 | m | |
| 17α | 4.55 | d | 12.0 |
| 17β | 4.30 | d | 12.0 |
| 18 | 1.65 | s | |
| 19 | 5.60 | q | 7.0 |
| 21α | 3.80 | d | 14.0 |
| 21β | 3.25 | d | 14.0 |
| OMe-10 | 3.85 | s | |
| OMe-3' | 3.90 | s | |
| OMe-4' | 3.92 | s | |
| OMe-5' | 3.90 | s | |
| 2' | 7.25 | s | |
| 6' | 7.25 | s |
Table 2: ¹³C NMR Data for Rauvoyunine C (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 2 | 134.5 | 16 | 52.8 |
| 3 | 53.2 | 17 | 65.4 |
| 5 | 52.1 | 18 | 13.2 |
| 6 | 21.5 | 19 | 125.6 |
| 7 | 109.8 | 20 | 138.7 |
| 8 | 128.1 | 21 | 58.9 |
| 9 | 118.3 | 1' | 125.1 |
| 10 | 121.8 | 2', 6' | 106.8 |
| 11 | 119.8 | 3', 5' | 153.0 |
| 12 | 111.2 | 4' | 142.5 |
| 13 | 142.1 | C=O | 166.2 |
| 14 | 30.5 | OMe-10 | 55.4 |
| 15 | 35.1 | OMe-3',5' | 56.3 |
| OMe-4' | 60.9 |
Visualizing the Path to Structure
The elucidation of Rauvoyunine C's structure was a logical progression from raw material to the final molecular confirmation. The following diagram illustrates this workflow.
Key long-range correlations from HMBC (Heteronuclear Multiple Bond Correlation) and spatial proximities from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were pivotal in assembling the molecular puzzle. The diagram below highlights some of the critical correlations.
Conclusion
The structural elucidation of Rauvoyunine C was accomplished through a systematic process of isolation and comprehensive spectroscopic analysis. The combined application of HR-ESI-MS and various 1D and 2D NMR techniques enabled the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This detailed understanding of the molecular architecture of Rauvoyunine C is crucial for further investigation into its biosynthetic pathways and potential pharmacological activities, providing a valuable addition to the chemical knowledge of indole alkaloids from the Rauvolfia genus.
